molecular formula C6H7NO3 B2474727 7-Oxa-5-azaspiro[3.4]octane-2,6-dione CAS No. 2567503-37-9

7-Oxa-5-azaspiro[3.4]octane-2,6-dione

Cat. No.: B2474727
CAS No.: 2567503-37-9
M. Wt: 141.126
InChI Key: ATRNNGNCUHPPSG-UHFFFAOYSA-N
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Description

7-Oxa-5-azaspiro[3.4]octane-2,6-dione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-5-azaspiro[3.4]octane-2,6-dione can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-5-azaspiro[3.4]octane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions could produce amine derivatives .

Mechanism of Action

The mechanism of action of 7-Oxa-5-azaspiro[3.4]octane-2,6-dione and its derivatives involves the inhibition of specific molecular targets, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxa-5-azaspiro[3.4]octane-2,6-dione is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic structure.

Properties

IUPAC Name

7-oxa-5-azaspiro[3.4]octane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-4-1-6(2-4)3-10-5(9)7-6/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNNGNCUHPPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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